MFCD30187938
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Overview
Description
MFCD30187938 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD30187938 involves a series of chemical reactions that require precise control of reaction conditions. The synthetic routes typically include the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions to ensure high yield and purity. The use of advanced equipment and technology is essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: MFCD30187938 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical structure of the compound and the presence of specific functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution Reactions: Nucleophilic or electrophilic reagents are used to substitute functional groups in the compound under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Scientific Research Applications
MFCD30187938 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD30187938 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects.
Comparison with Similar Compounds
MFCD30187938 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar chemical structures or functional groups are considered for comparison.
Uniqueness: The unique properties of this compound, such as its reactivity and specific applications, distinguish it from other similar compounds.
Properties
IUPAC Name |
(3R)-4'-bis(3,5-dimethylphenyl)phosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H42NPS/c1-28-22-29(2)25-34(24-28)43(35-26-30(3)23-31(4)27-35)38-15-9-11-33-17-19-41(40(33)38)18-16-32-10-8-14-37(39(32)41)42-20-21-44-36-12-6-5-7-13-36/h5-15,22-27,42H,16-21H2,1-4H3/t41-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFWXVCQNVYJPY-VQJSHJPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCCSC6=CC=CC=C6)CC3)C7=CC(=CC(=C7)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)NCCSC6=CC=CC=C6)CC3)C7=CC(=CC(=C7)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H42NPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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